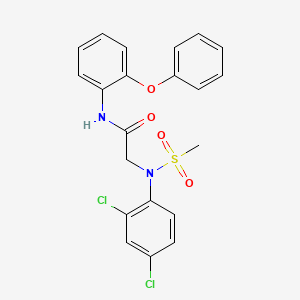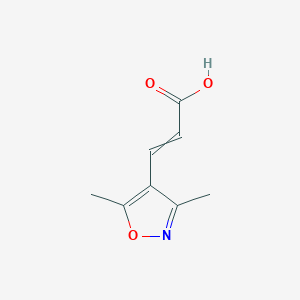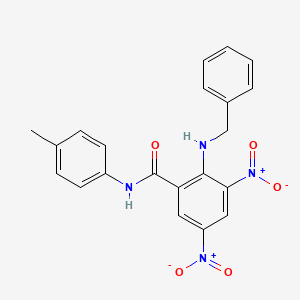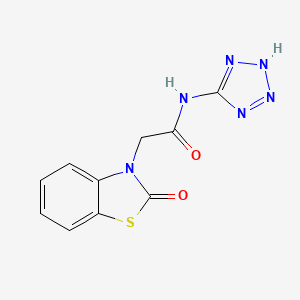
N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes dichlorophenyl, methylsulfonyl, and phenoxyphenyl groups attached to a glycinamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 4 positions.
Introduction of the methylsulfonyl group: This is achieved through sulfonation reactions, where a methylsulfonyl chloride reacts with the dichlorophenyl intermediate.
Attachment of the phenoxyphenyl group: This step involves the reaction of the dichlorophenyl-methylsulfonyl intermediate with a phenoxyphenyl compound.
Formation of the glycinamide backbone:
Industrial Production Methods
Industrial production of N2-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide typically employs large-scale batch reactors. The process conditions are optimized to ensure high yield and purity, often involving:
Controlled temperature and pressure: To ensure the stability of intermediates and the final product.
Use of catalysts: To enhance reaction rates and selectivity.
Purification steps: Including crystallization and chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathways: The compound may influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenyl)glycinamide: Lacks the phenoxy group, which may affect its chemical properties and biological activities.
N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-methoxyphenyl)glycinamide: Contains a methoxy group instead of a phenoxy group, potentially altering its reactivity and interactions.
Uniqueness
N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C21H18Cl2N2O4S |
|---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
2-(2,4-dichloro-N-methylsulfonylanilino)-N-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C21H18Cl2N2O4S/c1-30(27,28)25(19-12-11-15(22)13-17(19)23)14-21(26)24-18-9-5-6-10-20(18)29-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,24,26) |
InChI Key |
NXUXUKVVENICBR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1OC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B12480663.png)

![1-[2-(benzyloxy)phenyl]-N-(4-methoxybenzyl)methanamine](/img/structure/B12480677.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12480684.png)
![Ethyl 5-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B12480702.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12480703.png)
![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12480705.png)
![4-ethoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12480710.png)

![2-[(Cyclohexylamino)methyl]benzoic acid](/img/structure/B12480721.png)
![6-Hydroxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B12480736.png)

![4-bromo-2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12480755.png)
